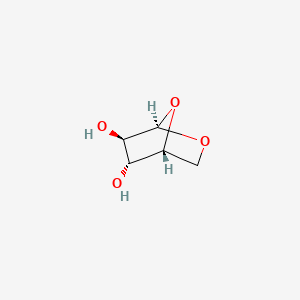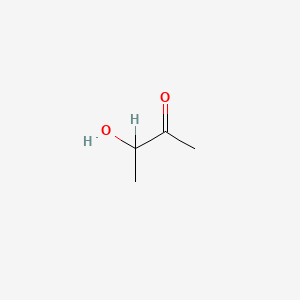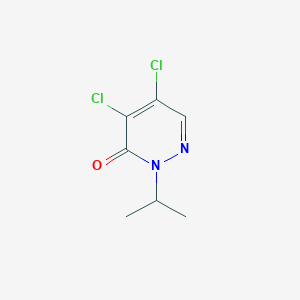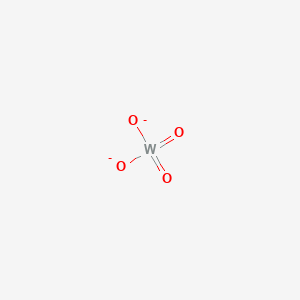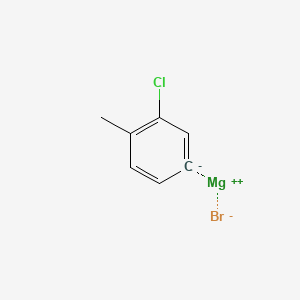
Magnesium;1-chloro-2-methylbenzene-5-ide;bromide
Overview
Description
“Magnesium;1-chloro-2-methylbenzene-5-ide;bromide” is a chemical compound with the formula C7H7BrClMg . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Magnesium;1-chloro-2-methylbenzene-5-ide;bromide” is represented by the formula C7H7BrClMg . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Scientific Research Applications
Synthesis and Modification
Magnesium hydroxide and magnesium oxide are compounds with unique properties that allow for their use across a range of scientific and practical applications. Research has explored methods of synthesizing both Mg(OH)₂ and MgO, including precipitation, solvothermal and hydrothermal processes, among others. These studies highlight the potential of magnesium hydroxide as an antibacterial agent, a pollutant neutralizer, and a flame retardant, while magnesium oxide has been characterized for its use as an antibacterial agent, a fire-resistant material, and an adsorbent (Pilarska et al., 2017).
Chemical Reactivity and Complex Formation
The synthesis and structural analysis of magnesium complexes provide insights into the reactivity of magnesium with various ligands. For instance, studies on donor-free magnesocene analogues and their reactions with nitrogen donors have expanded our understanding of magnesium's bonding characteristics and its potential in forming stable complexes. This includes exploring the structural uniqueness of these complexes and their potential applications in synthesis and catalysis (Zheng et al., 2000).
Advanced Materials and Applications
Magnesium compounds have been identified as promising materials for various high-tech applications, including as fluorescence sensors for carbon disulfide and nitroaromatic compounds. These applications benefit from the unique properties of magnesium-based metal-organic frameworks and their interactions with specific chemicals, highlighting the potential of magnesium compounds in sensing technologies and environmental monitoring (Wu et al., 2014).
Catalysis and Organic Synthesis
Magnesium's role in organic synthesis, particularly in Grignard reactions and the formation of organomagnesium compounds, underlines its importance in creating complex organic molecules. Research has focused on optimizing these reactions and exploring new pathways for the synthesis of functionalized organic products, thereby enhancing the versatility and efficiency of magnesium-based reagents in synthetic chemistry (Piller et al., 2009).
Environmental and Health Applications
Magnesium oxide nanoparticles have shown promise as adsorbents for the removal of pollutants, such as dyes from wastewater, demonstrating magnesium's potential in environmental cleanup efforts. The high adsorption capacity and efficiency of nanostructured MgO particles for dye removal exemplify the environmental applications of magnesium compounds (Nga et al., 2013).
Safety and Hazards
Future Directions
The future directions for “Magnesium;1-chloro-2-methylbenzene-5-ide;bromide” are not specified in the search results. It is currently used for research and development purposes , and its future applications may depend on the outcomes of this research. For more information, it would be beneficial to consult with experts in the field or review relevant scientific literature.
properties
IUPAC Name |
magnesium;1-chloro-2-methylbenzene-5-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLVSPRXTWDGNL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)Cl.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromo(3-chloro-4-methylphenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






